Acenaphthene-d10

概要

説明

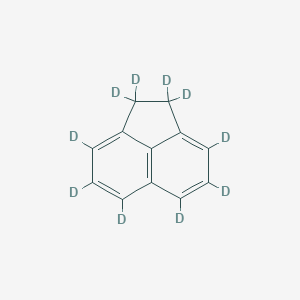

Acenaphthene-d10 (C₁₂H₆D₁₀) is a deuterated isotopologue of acenaphthene, a polycyclic aromatic hydrocarbon (PAH) composed of two fused benzene rings with an ethylene bridge. It is widely employed as an internal standard (IS) in gas chromatography–mass spectrometry (GC-MS) for quantifying PAHs and semi-volatile organic compounds (SVOCs) due to its structural similarity to target analytes and minimal isotopic interference. Its retention time (11.64 min) and monitored ions (m/z 162, 164, 160) enable precise chromatographic separation and quantification . This compound is frequently included in deuterated PAH mixtures (e.g., Restek® Semivolatile Internal Standard Mix) and is critical for quality assurance in environmental, food, and toxicological analyses .

準備方法

合成経路と反応条件

アセナフテン-d10は、アセナフテンの重水素化によって合成できます。このプロセスには、特定の条件下で重水素ガス(D2)または重水素化溶媒を使用して水素原子を重水素原子と交換することが含まれます。 この反応は通常、交換を促進するためにパラジウム炭素(Pd/C)などの触媒を必要とします .

工業的製造方法

アセナフテン-d10の工業的製造は、同様の原理に従いますが、より大規模です。重水素化プロセスは、重水素ガスと触媒を効率的に処理するように設計された反応器で行われます。 生成物はその後、蒸留または再結晶によって精製され、所望の同位体純度が達成されます .

化学反応の分析

反応の種類

アセナフテン-d10は、重水素化されていない対応物と同様のさまざまな化学反応を起こします。これらには以下が含まれます。

酸化: アセナフテン-d10は、過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの酸化剤を使用して酸化してアセナフテンキノンを形成することができます.

還元: アセナフテン-d10の還元は、水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用して達成し、ジヒドロアセナフテンを形成できます.

一般的な試薬と条件

酸化: 過マンガン酸カリウム(KMnO4)、三酸化クロム(CrO3)

還元: 水素化リチウムアルミニウム(LiAlH4)

置換: ハロゲン(例:臭素、塩素)、ニトロ化合物(例:硝酸)

形成される主要な生成物

酸化: アセナフテンキノン

還元: ジヒドロアセナフテン

置換: ハロゲン化またはニトロ化されたアセナフテン誘導体

科学的研究の応用

Analytical Chemistry

Acenaphthene-d10 is predominantly utilized as an internal standard in quantitative analysis techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The advantages of using this compound include:

- Improved Accuracy : Its stable isotopic nature allows for precise quantification of PAHs and other organic compounds by correcting for variations in sample preparation and analysis .

- Mass Shift Distinction : The deuterium atoms create a slight mass shift compared to non-deuterated forms, enabling differentiation during mass spectrometric analysis .

Table 1: Applications in Analytical Chemistry

| Application | Technique | Purpose |

|---|---|---|

| Internal Standard | GC-MS | Quantification of environmental pollutants |

| Internal Standard | HPLC | Analysis of complex mixtures |

| Recovery Internal Standard | Various PAH analyses | Calibration and recovery studies |

Environmental Studies

In environmental science, this compound plays a crucial role in monitoring and analyzing pollution levels. Its applications include:

- Environmental Monitoring : Used to trace the fate of PAHs in environmental samples, aiding in understanding their distribution and degradation .

- Pollution Studies : Employed in studies assessing contamination levels in soil and water, particularly for identifying sources of PAHs from petrochemical products .

Case Study: PAH Migration from Plastics

A study examined the migration of PAHs from food-grade plastics into foods using this compound as a recovery internal standard. This research highlighted the potential health risks associated with chemical leaching from packaging materials .

Pharmaceutical Research

This compound is also significant in pharmaceutical research:

- Deuterated Drug Development : It is used in synthesizing deuterated drugs to study their metabolic pathways and enhance pharmacokinetic properties. The incorporation of deuterium can lead to improved stability and bioavailability of pharmaceutical compounds .

Table 2: Pharmaceutical Applications

| Application | Purpose |

|---|---|

| Drug Development | Enhance metabolic stability |

| Pharmacokinetic Studies | Investigate drug absorption and distribution |

Material Science

In material science, this compound is utilized for developing new materials with enhanced properties:

- Thermal Stability : Research indicates that incorporating deuterated compounds can improve the thermal stability and resistance to degradation of materials .

作用機序

アセナフテン-d10の作用機序は、主に内部標準としての使用に関連しています。生物学的効果を発揮するのではなく、分析技術における参照化合物として機能します。 アセナフテン-d10の重水素原子は、重水素化されていない化合物と比較して質量差が明確で、正確な定量と分析が可能になります .

類似の化合物との比較

類似の化合物

アセナフテン: アセナフテン-d10の重水素化されていない形態であり、同様の用途に使用されますが、同位体安定性に欠けています。

独自性

アセナフテン-d10は、その重水素化された性質により、安定性が向上し、質量分析法が明確であるため、独自です。 これは、正確な定量と分析が必要な分析化学および研究用途において、貴重なツールとなっています .

類似化合物との比較

Comparison with Similar Deuterated PAHs

Analytical Performance in GC-MS

Table 1: Retention Times and Monitored Ions of Deuterated PAHs

| Compound | Retention Time (min) | Monitored Ions (m/z) | Key Applications |

|---|---|---|---|

| Acenaphthene-d10 | 11.64 | 162, 164, 160 | Quantification of 3-ring PAHs |

| Naphthalene-d8 | 7.87 | 136, 137, 108 | Early-eluting PAHs (2-ring) |

| Phenanthrene-d10 | 15.11 | 188, 187, 184 | Mid-eluting PAHs (3-ring) |

| Chrysene-d12 | 24.29 | 240, 236 | Late-eluting PAHs (4-ring) |

| Perylene-d12 | — | 264, 260 | High-molecular-weight PAHs (5-ring) |

This compound occupies a mid-range retention time, making it suitable for calibrating 3-ring PAHs like acenaphthene and fluorene. Unlike naphthalene-d8 (early-eluting) or chrysene-d12 (late-eluting), it minimizes co-elution risks with common environmental contaminants .

Recovery and Stability

Table 2: Recovery Rates of Deuterated PAHs in Environmental Samples

| Compound | Recovery Range (%) | Notes |

|---|---|---|

| This compound | 82–102 | Acceptable for EPA/EU regulatory compliance |

| Naphthalene-d8 | 82–102 | Susceptible to volatility losses |

| Phenanthrene-d10 | 92–109 | High stability in complex matrices |

| Chrysene-d12 | 95–107 | Optimal for high-temperature analyses |

| 1,4-Dichlorobenzene-d4 | <73.5–119.4 | Variable recovery in early-eluting SVOCs |

This compound exhibits consistent recovery (82–102%), comparable to phenanthrene-d10 but superior to 1,4-dichlorobenzene-d4, which shows higher variability in early-eluting compounds due to volatility . However, its stability is context-dependent: in GC×GC-TOFMS alignment studies, this compound was inconsistently grouped across samples, suggesting sensitivity to instrumental parameters like temperature gradients .

Retention Index (RI) Deviations

In retention index (RI) databases, this compound shows a deviation of 25 index units (i.u.), higher than naphthalene-d8 (10 i.u.) but lower than chrysene-d12 (80 i.u.). This moderate deviation necessitates manual verification in RI-based identification workflows (e.g., iMatch software), unlike phenanthrene-d10, which aligns reliably across samples .

Limitations in Specific Analytical Contexts

- Early-Eluting Compounds : this compound is less reliable for quantifying volatile SVOCs (e.g., dichlorvos) due to data spread in early-eluting regions, as observed in temperature-sensitive GC-MS conditions .

- Co-Elution Risks : Its proximity to native acenaphthene (11.71 min) requires stringent chromatographic resolution to avoid quantification errors .

- Alignment Challenges : In DISCO alignment software, this compound was split into two groups across spiked samples, highlighting variability in retention behavior compared to phenanthrene-d10, which aligns uniformly .

Key Research Findings

Environmental Monitoring : this compound is integral to EPA Method 525.3 for drinking water analysis, with recoveries validated at 96–104% for procedural QA/QC .

Aerosol Studies: Normalized to this compound, aerosolized THC and vitamin E acetate showed <5% deviation in matrix effects, underscoring its robustness in complex matrices .

Food Safety : In tea and dried fruit analyses, corrections using this compound achieved LODs of 0.01–0.64 ng/g, meeting EU regulatory thresholds .

生物活性

Acenaphthene-d10 is a deuterated form of acenaphthene, a polycyclic aromatic hydrocarbon (PAH) known for its environmental persistence and potential biological effects. The study of its biological activity is crucial for understanding its impact on health and the environment, especially given the increasing concern over PAHs as environmental pollutants.

This compound (CAS Number: 15067-26-2) is characterized by the following chemical properties:

- Molecular Formula : C12H8D10

- Molecular Weight : 162.24 g/mol

- Solubility : Low solubility in water, but soluble in organic solvents.

These properties influence its behavior in biological systems and its interactions with various biochemical pathways.

Antioxidant Activity

Recent studies have demonstrated that this compound can serve as an internal standard in assays measuring antioxidant activity. Its role has been evaluated in various assays, including:

- DPPH Scavenging Assay : This assay measures the ability of compounds to scavenge free radicals. This compound was used to calibrate results, providing a baseline for evaluating the antioxidant capacity of other compounds .

- ABTS Radical Scavenging Assay : Similar to DPPH, this assay evaluates the ability to neutralize the ABTS radical. The presence of this compound in experimental setups helps quantify the antioxidant activity of flavonoids and other compounds .

Toxicological Studies

Toxicological assessments have indicated that PAHs, including acenaphthene and its deuterated variant, can exhibit mutagenic and carcinogenic properties. This compound's biological activity has been investigated through:

- In Vitro Studies : Research has shown that exposure to PAHs can lead to oxidative stress and DNA damage in various cell lines. This compound has been utilized to trace metabolic pathways and assess the extent of cellular damage caused by PAHs .

- Case Studies on Wildlife : Studies involving wildlife have shown bioaccumulation of PAHs, including this compound, in various species. This accumulation raises concerns about ecological impacts and potential health risks to animals at higher trophic levels .

Case Studies

- Environmental Impact on Birds :

- Human Health Risk Assessments :

Table 1: Summary of Biological Activities Related to this compound

Table 2: Comparison of this compound with Other PAHs

| Compound | CAS Number | Molecular Weight (g/mol) | Solubility (in water) |

|---|---|---|---|

| This compound | 15067-26-2 | 162.24 | Low |

| Phenanthrene | 85-01-8 | 178.23 | Low |

| Chrysene | 218-01-9 | 228.25 | Very low |

Q & A

Q. Basic: What is the primary analytical application of Acenaphthene-d10 in environmental research?

This compound is widely used as an internal standard (IS) in gas chromatography-mass spectrometry (GC-MS) for quantifying polycyclic aromatic hydrocarbons (PAHs) and their derivatives. Its deuterated structure minimizes isotopic interference with native analytes, ensuring precise quantification. Methodologically, it is spiked into samples at a fixed concentration (e.g., 10 ng/µL) to normalize variations during extraction, cleanup, and instrumental analysis . For example, in EPA Method 525.2, it corrects matrix effects in water and soil samples by comparing analyte-to-IS response ratios against calibration curves .

Q. Basic: How should this compound be prepared and stored to ensure stability in analytical workflows?

This compound is typically supplied as a 500 µg/mL solution in methanol or acetone. To maintain stability:

- Store at -20°C in amber vials to prevent photodegradation.

- Verify purity (>98%) via GC-MS spectral matching against certified reference materials (e.g., NIST) .

- Pre-spike into samples immediately before extraction to account for procedural losses. Recovery rates should be monitored (target: 80–120%) using surrogate standards like chrysene-d12 .

Q. Advanced: How can researchers optimize this compound’s performance in complex matrices with co-eluting contaminants?

In matrices with high interferent loads (e.g., urban PM2.5 or petroleum-contaminated soil):

- Use two-dimensional GC (GC×GC) coupled with high-resolution MS to resolve co-eluting peaks. This compound’s retention time and spectral profile (e.g., m/z 163 for quantification) should be validated against a 5-point calibration .

- Apply background subtraction algorithms (e.g., in ChemStation™) to isolate its signal from overlapping contaminants. Ensure the IS is added post-extraction but pre-injection to mimic analyte behavior .

Q. Advanced: What are the common sources of data contradiction when using this compound as an internal standard, and how can they be resolved?

Contradictions often arise from:

- Variable recovery rates (e.g., 84±14% in this compound vs. 91±10% in chrysene-d12 due to matrix-specific losses). Mitigate by spiking multiple ISs (e.g., naphthalene-d8, perylene-d12) to cover a wider volatility range .

- Spectral misalignment in GC×GC: this compound may split into retention time clusters under inconsistent chromatographic conditions. Address by standardizing column phase polarity and using DISCO (Distance and Spectrum Correlation Optimization) software for peak alignment .

Q. Advanced: How should researchers validate the accuracy of this compound-based quantification in multi-laboratory studies?

Follow ISO 17025 guidelines:

- Perform inter-laboratory cross-validation using shared calibration standards and spiked blanks.

- Report uncertainty budgets for key parameters (e.g., IS concentration tolerance: ±5%, recovery SD: ±15%) .

- Compare results against certified reference materials (CRMs) like NIST SRM 1649b (urban dust) to confirm method robustness .

Q. Basic: What are the critical QA/QC steps when employing this compound in PAH analysis?

- Initial Calibration Verification (ICV): Prepare ICV standards from a separate stock to confirm linearity (R² ≥ 0.995) across the working range .

- Continuing Calibration Verification (CCV): Inject CCVs every 10 samples; recoveries must remain within 70–130% .

- Surrogate Recovery Tracking: Flag samples with this compound recoveries outside 75–125% for reanalysis .

Q. Advanced: What methodological adjustments are needed when quantifying this compound in low-concentration environmental samples?

- Use large-volume injection (LVI) or solid-phase microextraction (SPME) to enhance sensitivity.

- Switch to tandem MS (MS/MS) to improve signal-to-noise ratios in trace-level detection (e.g., <1 ng/g in marine sediments) .

- Validate limit of quantification (LOQ) via serial dilutions of spiked matrix blanks, ensuring LOQ ≤ 10% of regulatory thresholds .

Q. Advanced: How do isotopic effects impact the use of this compound in high-resolution mass spectrometry?

Deuterated ISs like this compound may exhibit slight retention time shifts compared to native analogs due to increased molecular mass. Correct by:

- Adjusting retention indices using lock-mass compounds (e.g., perfluorotributylamine).

- Validating ion ratios (e.g., m/z 163/164) to confirm isotopic purity and rule out cross-talk from halocarbons .

特性

IUPAC Name |

1,1,2,2,3,4,5,6,7,8-decadeuterioacenaphthylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-6H,7-8H2/i1D,2D,3D,4D,5D,6D,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRYPZZKDGJXCA-WHUVPORUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC3=C2C1=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C3C(=C1[2H])C(C(C3=C(C(=C2[2H])[2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893473 | |

| Record name | Acenaphthene-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [NTP] Hygroscopic solid; [Sigma-Aldrich MSDS] | |

| Record name | Acenaphthene-d10 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20536 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15067-26-2 | |

| Record name | Acenaphthylene-d8, 1,2-dihydro-d2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015067262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acenaphthene-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15067-26-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。